Glycine, N,N'-1,2-phenylenebis[N-(carboxymethyl)-
Overview
Description
Glycine, N,N’-1,2-phenylenebis[N-(carboxymethyl)- is a complex organic compound with the molecular formula C14H16N2O8. It consists of glycine units linked through a 1,2-phenylenebis bridge, with carboxymethyl groups attached to the nitrogen atoms. This compound is known for its unique structure and diverse applications in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N,N’-1,2-phenylenebis[N-(carboxymethyl)- typically involves the reaction of glycine with 1,2-phenylenebis(methylene)bis(chloroacetic acid) under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino groups of glycine attack the electrophilic carbon atoms of the chloroacetic acid derivatives, forming the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Glycine, N,N’-1,2-phenylenebis[N-(carboxymethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Glycine, N,N’-1,2-phenylenebis[N-(carboxymethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Employed in studies of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Glycine, N,N’-1,2-phenylenebis[N-(carboxymethyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form stable complexes with metal ions, influencing various biochemical pathways. Its carboxymethyl groups can participate in hydrogen bonding and electrostatic interactions, modulating the activity of target proteins .
Comparison with Similar Compounds
Similar Compounds
- Glycine, N,N-(1,2-phenylenebis(methylene))bis[N-(carboxymethyl)-
- Glycine, N,N’-1,2-ethanediylbis[N-(carboxymethyl)-
Uniqueness
Glycine, N,N’-1,2-phenylenebis[N-(carboxymethyl)- is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it suitable for specialized applications in research and industry .
Properties
IUPAC Name |
2-[2-[bis(carboxymethyl)amino]-N-(carboxymethyl)anilino]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O8/c17-11(18)5-15(6-12(19)20)9-3-1-2-4-10(9)16(7-13(21)22)8-14(23)24/h1-4H,5-8H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLBRRZZDOLYTCD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50555035 | |
Record name | 2,2',2'',2'''-(1,2-Phenylenedinitrilo)tetraacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50555035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40774-59-2 | |
Record name | 2,2',2'',2'''-(1,2-Phenylenedinitrilo)tetraacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50555035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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